molecular formula C22H25FN6O2 B2758013 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1019102-39-6

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2758013
CAS RN: 1019102-39-6
M. Wt: 424.48
InChI Key: XDYYRIVTDPQPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25FN6O2 and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

The chemical compound is part of a broader family of synthetic molecules with diverse applications in scientific research. Specifically, derivatives of this compound have been synthesized for various studies, including those focusing on cytotoxic activities, neurological disease treatments, and antimicrobial properties. For instance, derivatives like 8-benzyltetrahydropyrazino[2,1-f]purinediones have been explored for their multitarget drug potential in treating neurodegenerative diseases due to their ability to act as adenosine receptor antagonists and monoamine oxidase inhibitors. This dual-targeting mechanism suggests potential for symptomatic relief and disease-modifying effects in conditions such as Parkinson's disease (Brunschweiger et al., 2014).

Metal Complexes and Nucleobase Studies

Research into metal complexes of pyrazolylpurine derivatives has provided insights into their use as artificial nucleobases. These studies have demonstrated the potential of such compounds in creating metal-mediated base pairs, an area of interest for the development of novel biotechnological applications and the study of genetic material (Sinha et al., 2015).

Anticancer and Antimicrobial Activities

Compounds related to 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione have been synthesized and tested for their potential anticancer and antimicrobial activities. These studies aim to identify new therapeutic agents capable of inhibiting the growth of cancer cells and microbial pathogens. For example, novel chalcone derivatives synthesized from related purine compounds have shown antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2/c1-13(2)11-28-20(30)18-19(26(5)22(28)31)24-21(29-15(4)10-14(3)25-29)27(18)12-16-6-8-17(23)9-7-16/h6-10,13H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYYRIVTDPQPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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